cis-1-Amino-indan-2-carboxylic acid
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Description
Cis-1-amino-indan-2-carboxylic acid, also known as AICA or cycloleucine, is a non-proteinogenic amino acid that has gained significant attention in scientific research due to its potential therapeutic applications. AICA is structurally similar to the neurotransmitter glutamate and is a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.
Scientific Research Applications
Muconic Acid as a Bio-based Platform Chemical
Muconic acid (MA), a dicarboxylic acid with conjugated double bonds, exhibits relevance due to its potential as a precursor for value-added products and specialty polymers. Research by Khalil et al. (2020) explores the synthesis routes for MA isomers and their valorization into chemicals such as adipic or terephthalic acids, highlighting the interdisciplinary applications of carboxylic acids in green chemistry and bio-based economy (Khalil et al., 2020).
Biocatalyst Inhibition by Carboxylic Acids
The inhibitory effects of carboxylic acids on microbial fermentation processes are studied by Jarboe et al. (2013), providing insights into the challenges of using microbes for the production of bio-renewable chemicals. This research is essential for developing metabolic engineering strategies to enhance microbial resistance to these inhibitors (Jarboe et al., 2013).
Conjugated Linoleic Acid and Bioactivity
Research on conjugated linoleic acid (CLA), particularly focusing on its isomers, explores its impact on health, including anti-carcinogenic properties and modulation of lipid metabolism. Pariza et al. (2001) delve into the biochemical mechanisms of CLA isomers, indicating their significant role in dietary supplements and potential therapeutic applications (Pariza et al., 2001).
Platinum Antitumor Compounds
The chemistry of cisplatin and related compounds, focusing on their interactions with amino acids and DNA, is reviewed by Green et al. (1992). This research highlights the importance of carboxylate ligands in the efficacy of platinum-based chemotherapy agents, underscoring the interdisciplinary bridge between organic chemistry and oncology (Green et al., 1992).
CLA's Functional Food Ingredient Potential
Kim et al. (2016) review clinical trials on CLA, discussing its roles in preventing atherosclerosis, reducing body fat, and modulating immune responses. This comprehensive overview emphasizes the ongoing need for monitoring CLA's efficacy and safety as its application in food products continues to grow (Kim et al., 2016).
properties
IUPAC Name |
(1R,2R)-1-amino-2,3-dihydro-1H-indene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c11-9-7-4-2-1-3-6(7)5-8(9)10(12)13/h1-4,8-9H,5,11H2,(H,12,13)/t8-,9+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDUYUYIRYKACW-BDAKNGLRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](C2=CC=CC=C21)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-1-Amino-indan-2-carboxylic acid | |
CAS RN |
135053-20-2 |
Source
|
Record name | cis-1-Amino-indan-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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